molecular formula C11H19NO3S B2431908 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 790232-10-9

2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No. B2431908
CAS RN: 790232-10-9
M. Wt: 245.34
InChI Key: OBHLBCSJXQBZAK-UHFFFAOYSA-N
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Description

The compound “2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid” is a complex organic molecule. It contains a cyclohexyl group, which is a six-membered carbon ring, and a methyl carbamoyl group, which is a carbonyl group (C=O) attached to a nitrogen atom that is also attached to a methyl group (CH3) and a hydrogen atom . The molecule also contains a sulfanyl group (S-H) and an acetic acid group (CH3COOH) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic, hydrocarbon backbone, while the carbamoyl, sulfanyl, and acetic acid groups would introduce heteroatoms (atoms other than carbon and hydrogen) into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbamoyl group might undergo reactions typical of amides, such as hydrolysis. The sulfanyl group could potentially be oxidized to a sulfonyl group. The acetic acid group could participate in typical carboxylic acid reactions, such as esterification .

Scientific Research Applications

Chemical Reactions and Synthesis

Research has shown diverse chemical reactions involving compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid. For instance, Nesvadba et al. (2001) demonstrated a cyclodimerization reaction of a related compound, highlighting its potential in creating complex chemical structures (Nesvadba, Rzadek, & Rist, 2001). Similarly, Singh and Baruah (2011) characterized molecular complexes of naphthoquinone derivatives, providing insights into the structural possibilities of such compounds (Singh & Baruah, 2011).

Antioxidant and Enzymatic Activity

Ikram et al. (2015) explored the antioxidant properties of amino acid-based compounds, indicating potential applications in biological systems (Ikram et al., 2015). This suggests that derivatives of this compound may have similar properties.

Stereoselective Reactions

Bachi, Bilokin, and Melman (1998) discussed stereospecific intramolecular Michael addition to (-)-carvone using a similar sulfur-containing compound, illustrating the compound's utility in stereoselective synthesis (Bachi, Bilokin, & Melman, 1998).

Sulfuric Acid Derivatives as Catalysts

Tayebi et al. (2011) described the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions, highlighting their potential in sustainable chemistry (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Crystallography and Structural Analysis

The crystal structure of similar compounds has been extensively studied, as evidenced by Wani et al. (2013), who investigated the structure of N-pyrazinoyl-gabapentin, a derivative with a related chemical structure (Wani et al., 2013).

properties

IUPAC Name

2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHLBCSJXQBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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